

Application Notes and Protocols for the Quantification of Hexane-1,3-diamine

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Compound of Interest

Compound Name: Hexane-1,3-diamine

Cat. No.: B14751582

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This document provides detailed application notes and experimental protocols for the quantitative analysis of **Hexane-1,3-diamine** in various matrices. The following methods are described, leveraging common analytical instrumentation and techniques employed in pharmaceutical and chemical analysis.

Introduction

Hexane-1,3-diamine is a chemical intermediate that may be present as a raw material, impurity, or degradation product in pharmaceutical manufacturing. Accurate and robust quantification of this diamine is crucial for quality control, stability studies, and safety assessments. Due to its polar nature, low volatility, and lack of a strong chromophore, direct analysis of **Hexane-1,3-diamine** by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is challenging. Therefore, derivatization is typically required to enhance its chromatographic properties and detector response.

This application note details two primary methods for the quantification of **Hexane-1,3-diamine**:

- Gas Chromatography with Mass Spectrometric Detection (GC-MS) following Derivatization: A highly sensitive and selective method suitable for trace-level analysis.

- High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization: A robust and widely accessible method offering excellent sensitivity.

Analytical Methods Overview

A summary of quantitative data for analogous short-chain diamines is presented in Table 1. It is important to note that the performance characteristics for **Hexane-1,3-diamine** must be determined during method validation.

Table 1: Comparative Quantitative Data for Short-Chain Diamine Analysis

Analyte/Method	Derivatizing Reagent	Detection Method	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Hexamethylene diamine (HDA) in urine	Trifluoroethyl chloroformate	GC-MS (SIM)	-	0.5 µg/L	-	[1]
Hexamethylene diamine (HDA) in urine	-	LC-MS/MS	-	0.074 ng/mL	0.243 ng/mL	[2]
Short-chain aliphatic amines	N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA)	CE-LIF	-	0.02 - 0.1 nM	-	[3]
Biogenic amines in fish	Dansyl chloride	HPLC-FLD	0.01 - 50 µg/mL	-	-	[4]
Biogenic amines	New Pyrazoline Based Reagent	HPLC-FLD	-	0.9 - 1.2 µmol/L	3.2 - 4.1 µmol/L	[5]
Alkyl amines in aerosols	o-phthalaldehyde (OPA)	HPLC-FLD	2.5–5000 ng/L	0.9 - 7.2 ng	-	[6]

Note: The data presented are for analogous compounds and serve as a general guideline. Method-specific validation for **Hexane-1,3-diamine** is required.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of **Hexane-1,3-diamine** with a suitable reagent, such as Heptafluorobutyric Anhydride (HFBA), to increase its volatility and thermal stability for GC analysis. The use of an electron capture detector (ECD) or a mass spectrometer (MS) provides high sensitivity and selectivity.

Experimental Protocol: GC-MS Analysis of Hexane-1,3-diamine

1. Sample Preparation (Aqueous Matrix)

- To 100 mL of the aqueous sample in a separatory funnel, add 50 g of sodium hydroxide (NaOH) and stir until fully dissolved to basify the solution.
- Add 50 mL of toluene and shake vigorously for 2 minutes. Allow the layers to separate.
- Collect the organic (upper) layer.
- Perform a second extraction of the aqueous layer with 25 mL of toluene.
- Combine the organic extracts.
- Evaporate the combined organic phase to dryness under a gentle stream of nitrogen at 65°C.
- Reconstitute the residue in 2 mL of toluene.

2. Derivatization

- To the 2 mL toluene solution, add 100 µL of heptafluorobutyric anhydride (HFBA).
- Mix thoroughly and heat at 55°C for 70 minutes.

- Cool the reaction mixture to room temperature.
- Filter the solution through a 0.45 μm filter prior to GC-MS analysis.

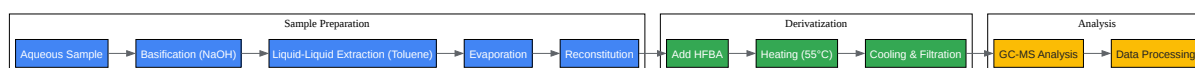
3. GC-MS Instrumental Conditions

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977B or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
- Injector Temperature: 280°C
- Injection Volume: 1.0 μL (Splitless mode)
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 min
 - Ramp 1: 10°C/min to 200°C, hold for 2 min
 - Ramp 2: 30°C/min to 280°C, hold for 5 min
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MSD Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) - specific ions for derivatized **Hexane-1,3-diamine** should be determined by analyzing a standard.

4. Calibration

Prepare a series of calibration standards of **Hexane-1,3-diamine** in toluene and subject them to the same derivatization procedure as the samples. Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.

Workflow Diagram



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GC-MS analysis workflow for **Hexane-1,3-diamine**.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is based on the pre-column derivatization of **Hexane-1,3-diamine** with a fluorescent labeling agent, such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by separation and detection using reversed-phase HPLC with a fluorescence detector.

Experimental Protocol: HPLC-FLD Analysis of Hexane-1,3-diamine

1. Sample Preparation

Sample preparation will vary depending on the matrix. For drug products, this may involve dissolution in a suitable solvent followed by filtration. For biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary. A generic protocol for a solution-based sample is provided below.

- Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1 M HCl).

- Filter the sample solution through a 0.45 μm syringe filter.

2. Derivatization (using Dansyl Chloride)

- In a reaction vial, mix 100 μL of the sample or standard solution with 200 μL of acetone and 100 μL of 1 M sodium bicarbonate solution (to ensure basic pH).
- Add 200 μL of Dansyl Chloride solution (10 mg/mL in acetone).
- Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
- After incubation, add 100 μL of 25% ammonia solution to quench the excess Dansyl Chloride.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of Acetonitrile/Water).
- Filter through a 0.22 μm filter before injection.

3. HPLC Instrumental Conditions

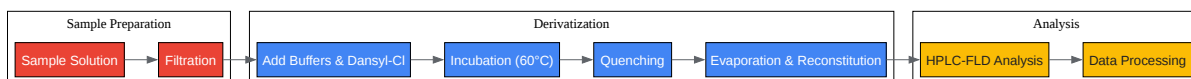
- HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 90% B
 - 15-18 min: 90% B

- 18-20 min: 90% to 30% B
- 20-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Fluorescence Detector Settings:
 - Excitation Wavelength (λ_{ex}): 330 nm
 - Emission Wavelength (λ_{em}): 530 nm

4. Calibration

Prepare a series of **Hexane-1,3-diamine** standard solutions in the same diluent as the sample and carry out the derivatization procedure. Construct a calibration curve by plotting the fluorescence peak area against the concentration of the standards.

Workflow Diagram



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HPLC-FLD analysis workflow for **Hexane-1,3-diamine**.

Method Validation Considerations

Both methods presented here are exemplary and require full validation in accordance with ICH Q2(R1) guidelines before implementation for routine use. Key validation parameters to be assessed include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to obtain test results which are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods described provide robust and sensitive approaches for the quantification of **Hexane-1,3-diamine**. The choice between GC-MS and HPLC-FLD will depend on the specific application, required sensitivity, and available instrumentation. It is imperative that any method chosen is fully validated for its intended purpose to ensure the generation of reliable and accurate data in a research, development, or quality control setting.

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